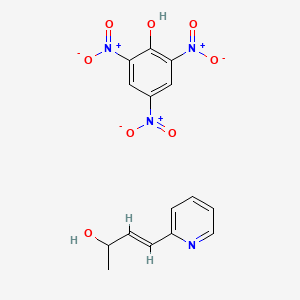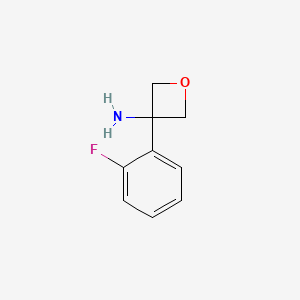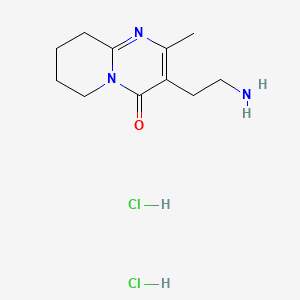![molecular formula C21H23FN4O2 B1651791 6-fluoro-1-methyl-N-(3-methylphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide CAS No. 1340973-99-0](/img/structure/B1651791.png)
6-fluoro-1-methyl-N-(3-methylphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinazoline core, followed by the introduction of the spiro piperidine moiety. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Spiro Piperidine Moiety: This step involves the reaction of the quinazoline intermediate with piperidine derivatives under controlled conditions.
Fluorination and Methylation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluoro and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce fully saturated derivatives.
Scientific Research Applications
6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to receptors in the nervous system, affecting signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6’-fluoro-1’-methyl-{N}-(3-chlorophenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide
- 6’-fluoro-1’-methyl-{N}-(4-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide
Uniqueness
The uniqueness of 6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide lies in its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1340973-99-0 |
|---|---|
Molecular Formula |
C21H23FN4O2 |
Molecular Weight |
382.4 |
IUPAC Name |
6-fluoro-1-methyl-N-(3-methylphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C21H23FN4O2/c1-14-4-3-5-16(12-14)23-20(28)26-10-8-21(9-11-26)24-19(27)17-13-15(22)6-7-18(17)25(21)2/h3-7,12-13H,8-11H2,1-2H3,(H,23,28)(H,24,27) |
InChI Key |
SJCNRWKTPQKOET-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)NC(=O)C4=C(N3C)C=CC(=C4)F |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)NC(=O)C4=C(N3C)C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-[4-(2-Aminoethyl)phenoxy]phenyl]ethanamine](/img/structure/B1651714.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B1651716.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-YL)methyl]-pyridine hydrochloride](/img/structure/B1651717.png)



![2-[2-(3,4-Dimethoxyphenyl)ethyl]guanidine;sulfuric acid](/img/structure/B1651724.png)

![2-(Methylsulfanyl)-1-{4-[(1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B1651726.png)
![2-(4-Nitrophenyl)-1-[3-(pyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1651727.png)
![1-methyl-6-({1-[4-(propan-2-ylsulfanyl)phenyl]ethyl}amino)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1651728.png)
